5-Aminotryptamine

Vue d'ensemble

Description

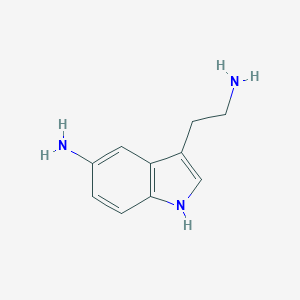

5-Aminotryptamine is a derivative of tryptamine, a molecule that plays a significant role in the human body . It has a molecular formula of C10H13N3 .

Synthesis Analysis

The synthesis of azidotryptamines from commercially available nitroindoles via the corresponding amino tryptamines has been reported . The process involves reacting nitroindoles with oxalylchloride in ether to form indole oxalylchlorides, which are then treated with ammonia in 1,4-dioxane to give the corresponding oxalylamides . These are then reduced with lithium aluminum hydride in refluxing THF/1, 4-dioxane to produce the aminoindoles .Molecular Structure Analysis

The molecular structure of 5-Aminotryptamine is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon .Physical And Chemical Properties Analysis

5-Aminotryptamine has a molecular formula of C10H13N3 and an average mass of 175.230 Da .Applications De Recherche Scientifique

Role in Neurotransmission and Associated Conditions : Serotonin is primarily known for its role as a neurotransmitter, influencing mood disorders, emesis, migraine, irritable bowel syndrome (IBS), and hypertension. It's also involved in gastrointestinal motility, vascular tone, and platelet function. Increasing knowledge about serotonergic system manipulation in animals is being applied in drug research for both humans and animals (Mohammad-Zadeh, Moses, & Gwaltney-Brant, 2008).

Receptor Pharmacology : The development of 5-HT(3) receptor antagonists significantly impacted the treatment of nausea and vomiting. Detailed molecular structures of related proteins have been instrumental in understanding the receptor's physiology, paving the way for potential applications in clinical and veterinary research (Thompson, 2013).

Aggression and Perceptual Sensitivity : Studies on the effects of altering plasma tryptophan levels, a precursor to serotonin, have investigated its influence on aggression and perceptual sensitivity. However, it was found that changes in tryptophan availability do not significantly affect these parameters in normal males (Smith, Pihl, Young, & Ervin, 1986).

Cancer Therapy : Serotonin plays a role in tumorigenesis in various cancers. Studies indicate its potential stimulatory effect on cancer cell proliferation, invasion, and tumor angiogenesis. Serotonin levels and interaction with specific receptor subtypes are associated with disease progression. Research is ongoing into using serotonin pathway modulators as therapeutic targets in cancer treatment (Balakrishna, George, Hatoum, & Mukherjee, 2021).

Gastrointestinal Secretion and Motility : Tryptamine, similar to serotonin and produced by gut bacteria, activates the 5-HT4 receptor in the colonic epithelium, influencing ionic flux and fluid secretion in the gastrointestinal tract. This demonstrates how bacterial metabolites can control aspects of host physiology, offering therapeutic potential (Bhattarai et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGQKAIBLWKUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148243 | |

| Record name | 1H-Indole-3-ethanamine, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminotryptamine | |

CAS RN |

1078-00-8 | |

| Record name | 1H-Indole-3-ethanamine, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)

![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)